molecular formula C9H24N4 B1679968 N,N'-Bis(3-aminopropyl)-1,3-propanediamine CAS No. 4605-14-5

N,N'-Bis(3-aminopropyl)-1,3-propanediamine

Cat. No. B1679968
CAS RN: 4605-14-5
M. Wt: 188.31 g/mol
InChI Key: ZAXCZCOUDLENMH-UHFFFAOYSA-N
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Description

“N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is a chemical compound . It is found in all eukaryotic cells and some bacteria . It is used as a catalyst for low-density packaging foams and contains terminal hydroxyl groups that can react with isocyanates .


Synthesis Analysis

The synthesis of “N,N’-Bis(3-aminopropyl)-1,3-propanediamine” involves the condensation of N,N′-bis(3-aminopropyl)ethylenediamine and salicylaldehyde or salicylaldehyde with substitutions at the 5 or 3,5 positions . It is also used in the synthesis of dicamba, an important herbicide for controlling post-emergent resistant weeds in soybean farming .


Molecular Structure Analysis

The molecular formula of “N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is C8H22N4 . It is a liquid at 20 degrees Celsius and should be stored under inert gas .


Chemical Reactions Analysis

“N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is used in the synthesis of dicamba, a herbicide . It is also used in the formation of mononuclear manganese (III) complexes based on flexible hexadentate ligands . It is also used in the formulation of disinfectants showing synergistic effects against non-enveloped viruses .


Physical And Chemical Properties Analysis

“N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is a liquid at 20 degrees Celsius . Its molecular weight is 174.29 g/mol . .

Scientific Research Applications

Polymer Synthesis and Characterization

N,N'-Bis(3-aminopropyl)-1,3-propanediamine serves as a crucial component in the synthesis of degradable polymers and composites. One notable application is in the development of poly(β-amino esters), synthesized via the addition of secondary amines to bis(acrylate ester), yielding polymers that degrade hydrolytically in both acidic and alkaline media. These polymers, characterized by their noncytotoxicity relative to conventional transfection vectors, show promise for DNA delivery systems due to their ability to form complexes with plasmid DNA in physiological conditions (Lynn & Langer, 2000).

Analytical Chemistry

In analytical chemistry, N,N'-Bis(3-aminopropyl)-1,3-propanediamine-based compounds have been utilized in developing novel devices and methodologies for detecting and quantifying biocides in industrial formulations. A solid device based on doped hybrid composites was proposed for determining the biocide N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, highlighting the device's potential for green, simple, and rapid analysis without the need for sample pretreatment (Argente-García et al., 2016).

Biochemistry and Molecular Biology

In the field of biochemistry and molecular biology, the compound has been implicated in the study of branched-chain polyamines in hyperthermophiles. Research identified a novel aminopropyltransferase involved in synthesizing branched-chain polyamines, highlighting the enzyme's essential role in enabling thermophiles to grow in high-temperature environments (Okada et al., 2014).

Material Science

Research in material science has demonstrated the utility of N,N'-Bis(3-aminopropyl)-1,3-propanediamine in synthesizing novel materials. For instance, the compound has been used in creating imide ring and siloxane-containing cycloaliphatic epoxy compounds, which exhibit good mechanical and dielectric properties, alongside low water absorption, due to the hydrophobic nature of the siloxane segment in the epoxy backbone. Such materials show potential for applications requiring high thermal stability and excellent electrical insulation properties (Tao et al., 2007).

Safety And Hazards

“N,N’-Bis(3-aminopropyl)-1,3-propanediamine” is fatal in contact with skin, harmful if swallowed, and causes severe skin burns and eye damage . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Future Directions

“N,N’-Bis(3-aminopropyl)-1,3-propanediamine” has potential applications in the development of universal disinfectants to avoid the spread of infectious viral diseases . It is also used in the synthesis of dicamba, a herbicide, indicating its potential use in agriculture .

properties

IUPAC Name

N'-[3-(3-aminopropylamino)propyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXCZCOUDLENMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063533
Record name N,N'-Bis(3-aminopropyl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(3-aminopropyl)-1,3-propanediamine

CAS RN

4605-14-5
Record name Norspermine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4605-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norspermine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004605145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1,N3-bis(3-aminopropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N'-Bis(3-aminopropyl)propane-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-bis(3-aminopropyl)propane-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.734
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
LW Stillway, T Walle - Biochemical and biophysical research …, 1977 - Elsevier
Received July 5, 1977 1103 Page 1 Vol. 77, No. 3, 1977 BIOCHEMICAL AND BIOPHYSICAL RESEARCH COMMUNICATIONS IDENTIFICATION OF THE UNUSUAL POLYAMINES …
Number of citations: 46 www.sciencedirect.com
P Kopel, ZĚ TrÁvnÍČek, L KvÍtek… - Journal of …, 2003 - Taylor & Francis

Copper, cobalt and nickel complexes with nitrogen donor ligands and trithiocyanurate dianion (ttcH2-) have been prepared and characterized by elemental analysis, …

Number of citations: 16 www.tandfonline.com
AM Dittler-Klingemann, FE Hahn, C Orvig… - … Section C: Crystal …, 1996 - scripts.iucr.org
The structure of the title compound, [Cu(C2H3N)(C9H24N4)](ClO42, consists of (acetonitrile)[tris(3-amino-n-propyl)amine-N,N′,N′′,N′′′]copper(II) cations and perchlorate …
Number of citations: 6 scripts.iucr.org
YT OsANO, K HoRIUcHI, J Matsuura… - Analytical sciences, 1993 - jstage.jst.go.jp
The process of selective transport across membranes is often facilitated by carriers; such a process is called facilitated transport. Several cobalt complexes are known as oxygen carriers …
Number of citations: 1 www.jstage.jst.go.jp
P Kopel, Z Trávnı́ček, L Kvı́tek, R Panchártková, M Biler… - Polyhedron, 1999 - Elsevier
Coordination compounds of compositions [Ni(bapen)(ttcH)]·2H 2 O (1), [Ni(bappn)(ttcH)] (2), [Ni(mdpta)(ttcH)(H 2 O)] (3), [Ni(nphen) 2 (ttcH)]·H 2 O (4), [Ni(nphen) 3 ](ttcH)·2H 2 O (5), [Ni(…
Number of citations: 35 www.sciencedirect.com
AI Sacaan, KM Johnson - Molecular pharmacology, 1990 - ASPET
Spermidine and spermine, as well as several other structurally related compounds, were tested in a [3H]N-(1-[thienyl]cyclohexyl) piperidine [( 3H]TCP) binding assay to determine the …
Number of citations: 95 molpharm.aspetjournals.org
P Chu, A Shirahata, K Samejima, H Saito… - The Japanese Journal of …, 1995 - jstage.jst.go.jp
We investigated the structure-activity relationship for the neurotrophic activity of spermine by comparing the effects of several synthetic spermine analogues on the survival of cultured rat …
Number of citations: 4 www.jstage.jst.go.jp
M Hagiwara, Y Narumi, K Kindo, M Kohno, H Nakano… - Physical review …, 1998 - APS
Susceptibility and high field magnetization measurements have been performed on powdered samples of [{Ni (333− tet)(μ− N 3)} n](ClO 4) n [333-tet denotes tetraamine N, N′-bis (3-…
Number of citations: 79 journals.aps.org
R Barbucci, L Fabbrizzi, P Paoletti - Coordination Chemistry Reviews, 1972 - iris.unipv.it
The stability of transition metal complexes with aliphatic multidentate ligands is dependent on the size of the chelate rings. A variety of complexes contg. linked consecutive chelate rings …
Number of citations: 25 iris.unipv.it
ML Reyzer, JS Brodbelt - Journal of the American Society for …, 1998 - ACS Publications
The gas-phase basicities of a group of multidentate polyamines have been determined by the bracketing method and range from 966 to 1021 kJ/mol. The compounds studied vary in the …
Number of citations: 18 pubs.acs.org

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